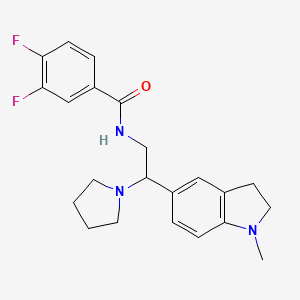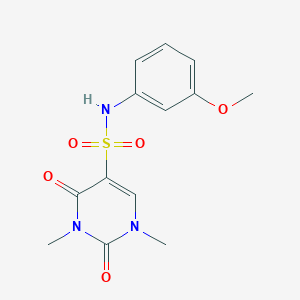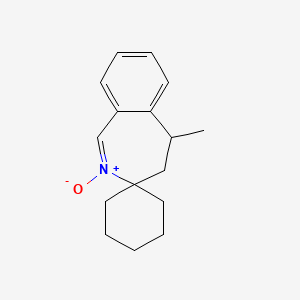
3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is a complex organic compound characterized by its unique structure, which includes a nitroethyl group attached to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde, nitromethane, and indole derivatives.
Formation of Nitroalkene: The first step involves the condensation of 2,4-dichlorobenzaldehyde with nitromethane in the presence of a base like sodium hydroxide to form a nitroalkene intermediate.
Michael Addition: The nitroalkene undergoes a Michael addition with an indole derivative, facilitated by a catalyst such as piperidine, to form the desired product.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group, which can further participate in various chemical reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, piperidine.
Major Products Formed
Amines: Reduction of the nitro group leads to the formation of amines.
Substituted Indoles: Electrophilic substitution reactions yield various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors. Studies have shown that derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mecanismo De Acción
The biological activity of 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds like 2,4-dichlorophenylhydrazine and 2,4-dichlorophenylacetic acid share structural similarities and exhibit comparable reactivity.
Nitroindoles: Compounds such as 5-nitroindole and 7-nitroindole have similar indole cores with nitro substituents, making them useful for comparative studies.
Uniqueness
What sets 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole apart is its combination of a nitroethyl group with a dichlorophenyl moiety, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-26-21-10-6-5-9-18(21)22(23(26)15-7-3-2-4-8-15)19(14-27(28)29)17-12-11-16(24)13-20(17)25/h2-13,19H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOJXSLRROWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2984748.png)

![Ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2984751.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2984752.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2984753.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2984754.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2984756.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2984764.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)
